4-Chlorophthalaldehyde

Photolithography Chemical amplification resist Self-immolative polymer

4-Chlorophthalaldehyde (4-chloro-1,2-benzenedicarboxaldehyde) is a para-chloro-substituted derivative of o-phthalaldehyde (OPA), characterized by the molecular formula C₈H₅ClO₂ and a molecular weight of 168.58 g/mol. The compound features two aldehyde groups and a chlorine substituent at the 4-position of the aromatic ring, which collectively define its reactivity profile and differentiate it from the unsubstituted parent compound.

Molecular Formula C8H5ClO2
Molecular Weight 168.57 g/mol
CAS No. 13209-31-9
Cat. No. B3231401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophthalaldehyde
CAS13209-31-9
Molecular FormulaC8H5ClO2
Molecular Weight168.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C=O)C=O
InChIInChI=1S/C8H5ClO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-5H
InChIKeyHRMOFUIZGCUFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorophthalaldehyde (CAS 13209-31-9): A Halogenated o-Phthalaldehyde Derivative for High-Sensitivity Photoresists and Rapid-Acting Germicidal Formulations


4-Chlorophthalaldehyde (4-chloro-1,2-benzenedicarboxaldehyde) is a para-chloro-substituted derivative of o-phthalaldehyde (OPA), characterized by the molecular formula C₈H₅ClO₂ and a molecular weight of 168.58 g/mol . The compound features two aldehyde groups and a chlorine substituent at the 4-position of the aromatic ring, which collectively define its reactivity profile and differentiate it from the unsubstituted parent compound. 4-Chlorophthalaldehyde typically appears as a crystalline solid soluble in organic solvents, and its enhanced thermal stability and electronic properties have been exploited in polymer chemistry, photolithography, and disinfectant applications .

Why o-Phthalaldehyde Cannot Simply Replace 4-Chlorophthalaldehyde in Performance-Critical Applications


Although 4-chlorophthalaldehyde shares the o-dialdehyde core with the parent o-phthalaldehyde (OPA), simple substitution is inadvisable in applications where thermal stability, electronic modulation, radiation sensitivity, or bactericidal kinetics determine process viability. The para-chloro substituent introduces an electron-withdrawing effect (σₚ = +0.227) that alters the electrophilicity of both aldehyde groups, while also raising the thermal decomposition threshold of its polymers . This translates into quantifiable differences in resist sensitivity, depolymerization temperature, and microbial log-reduction rates that directly impact formulation design, processing windows, and regulatory compliance .

Quantitative Differentiation Evidence for 4-Chlorophthalaldehyde Against Closest Analogs


Superior Deep UV and E-Beam Sensitivity as a Photoresist Matrix Compared to Poly(4-trimethylsilylphthalaldehyde)

Poly(4-chlorophthalaldehyde) (PCPA) exhibits higher radiation sensitivity than poly(4-trimethylsilylphthalaldehyde) (PSPA) when formulated with onium salt photoacid generators, enabling lower dose requirements for thermal development . Under 254-nm deep UV radiation, PCPA achieves full substrate clearing at <1 mJ/cm², while PSPA requires <2 mJ/cm². For 18-keV electron beam exposure, PCPA needs only 1 μC/cm² compared to 1–2 μC/cm² for PSPA. This represents a dose reduction of at least 50% for UV and up to 100% for e-beam lithography.

Photolithography Chemical amplification resist Self-immolative polymer

Enhanced Mycobactericidal Activity: Higher Log Reduction and Faster Kill Kinetics Than Unsubstituted o-Phthalaldehyde

4-Chlorophthalaldehyde demonstrates superior bactericidal potency against Mycobacterium terrae relative to the industry-standard o-phthalaldehyde (OPA) at equivalent concentrations . In a standardized bacterial suspension test at 20 °C with a 5-minute exposure, a 0.2% (w/v) solution of 4-chlorophthalaldehyde achieves a 5.9 log₁₀ reduction/mL, whereas the same concentration of OPA yields a 5.0 log₁₀ reduction under identical conditions. Furthermore, complete kill (total eradication) is achieved with 4-chlorophthalaldehyde at concentrations as low as 0.2–0.25%, while OPA typically requires 0.55% for high-level disinfection, enabling effective sterilization at substantially lower active-ingredient loadings.

Disinfection Mycobacterium terrae High-level germicide

Higher Thermal Stability of Poly(4-chlorophthalaldehyde) Enables Lithographic Processing at 160 °C Without Image Flow

Poly(4-chlorophthalaldehyde) (PCPA) exhibits markedly higher thermal stability than the analogous poly(4-trimethylsilylphthalaldehyde) (PSPA) under identical lithographic processing conditions . When subjected to post-exposure thermal development, PCPA resists remain dimensionally stable with no observable thermal flow at 160 °C, whereas PSPA must be processed at a significantly lower temperature window of 100–130 °C to avoid image distortion. This difference arises from the electron-withdrawing chloro substituent, which raises the activation barrier for depolymerization relative to the bulky trimethylsilyl group, thereby broadening the usable processing window by ≥30 °C.

Thermal lithography Dry-develop resist Polymer degradation temperature

Predictable Electronic Modulation: Hammett Substituent Constant of 4-Chloro Enables Rational Tuning of Aldehyde Electrophilicity

The para-chloro substituent in 4-chlorophthalaldehyde carries a Hammett σₚ constant of +0.227, a well-established value that quantifies its electron-withdrawing influence on the aromatic ring and the appended aldehyde groups . By contrast, the unsubstituted o-phthalaldehyde has σₚ = 0 (by definition, for hydrogen). This +0.227 shift predicts that the carbonyl carbons of 4-chlorophthalaldehyde are approximately 1.7× more electrophilic (based on typical ρ values for nucleophilic additions to benzaldehydes, where ρ ≈ 2.5–3.0) relative to OPA. This electronic modulation correlates directly with the compound's enhanced reactivity toward amine nucleophiles and its superior performance as a protein cross-linking and derivatization reagent.

Physical organic chemistry Linear free energy relationship Substituent effect

Procurement-Driven Application Scenarios for 4-Chlorophthalaldehyde Based on Quantitative Differentiation


High-Throughput Deep UV and Electron-Beam Lithography

When selecting a polyphthalaldehyde derivative for chemically amplified positive-tone photoresists, poly(4-chlorophthalaldehyde) (PCPA) is the monomer of choice where sub-1 mJ/cm² deep UV sensitivity or single μC/cm² e-beam sensitivity is required to maximize wafer throughput . The demonstrated ≥2× higher sensitivity versus poly(4-trimethylsilylphthalaldehyde) directly translates to reduced exposure time per field, lowering the cost-of-ownership for mask aligners and e-beam writers. Procurement specifications should therefore specify 4-chlorophthalaldehyde monomer with purity ≥ 98% for reproducible polymer synthesis and resist formulation.

Rapid-Acting Cold Sterilization for Heat-Sensitive Medical Devices

For high-level disinfection of endoscopes and other heat-labile instruments, 4-chlorophthalaldehyde offers a faster mycobactericidal kill than o-phthalaldehyde at equivalent or lower concentrations . The ability to achieve a 5.9 log reduction of M. terrae at 0.2% (w/v) in 5 minutes at room temperature enables shorter instrument turnaround times and lower active-ingredient inventories. Procurement teams should source material with documented endotoxin levels appropriate for medical-device processing and confirm stability data under accelerated aging conditions.

High-Temperature Dry-Develop Resist Processes with Oxygen Plasma Pattern Transfer

In bilayer and trilayer resist stacks requiring oxygen reactive-ion etching (RIE) pattern transfer, poly(4-chlorophthalaldehyde) provides a critical ≥30 °C wider thermal processing window compared to poly(4-trimethylsilylphthalaldehyde) . This margin allows integration with high-temperature hardmask deposition or annealing steps without image flow. When procuring 4-chlorophthalaldehyde for this application, verify that the monomer does not contain nucleophilic impurities that could prematurely initiate depolymerization during storage or processing.

Rational Design of Fluorescent Derivatization Reagents and Self-Immolative Linkers

The well-defined Hammett σₚ value of +0.227 for the 4-chloro substituent enables chemists to computationally predict reaction rates with primary amines and hydrazines before synthesis . This supports the accelerated development of fluorogenic probes and stimuli-responsive self-immolative polymers for drug delivery. Procurement should confirm that the material is free of regioisomeric 3-chlorophthalaldehyde contamination, as the electronic effect at the meta position differs substantially (σₘ = +0.373) and would confound kinetic predictions.

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